![molecular formula C8H10ClN3 B3176723 4-(Hydrazinylmethyl)benzonitrile hydrochloride CAS No. 1059626-08-2](/img/structure/B3176723.png)
4-(Hydrazinylmethyl)benzonitrile hydrochloride
Overview
Description
“4-(Hydrazinylmethyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C8H10ClN3 and a molecular weight of 183.64 g/mol . It is used in laboratory research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 183.64 g/mol . Unfortunately, other physical and chemical properties like boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
- Drug Synthesis and Medicinal Chemistry Anticancer Agents: Scientists investigate its potential as an anticancer agent by modifying the hydrazine group. The nitrile moiety can be functionalized to enhance cytotoxicity against cancer cells .
Green Chemistry and Sustainable Synthesis
Safety and Hazards
The safety data sheet for a similar compound, 4-hydrazinylbenzonitrile, suggests that it is harmful if swallowed or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Mechanism of Action
Target of Action
The primary targets of 4-(Hydrazinylmethyl)benzonitrile hydrochloride are currently unknown
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
properties
IUPAC Name |
4-(hydrazinylmethyl)benzonitrile;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-7-1-3-8(4-2-7)6-11-10;/h1-4,11H,6,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRMRUCNEZHQRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)C#N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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